(2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Antibacterial MRSA Quinazolinone

This (E)-configured quinazolinone features an ortho-fluorophenyl group and an acrylonitrile Michael acceptor, creating a distinct electronic profile for precise SAR studies. It serves as a strategic intermediate for covalent kinase inhibitors and MRSA PBP2a synergy research, with a lower LogP (~1.6 units) and molecular weight (~132 Da lighter) than lead compound 73, providing ample chemical space for property-tuning substitutions without exceeding drug-likeness thresholds. The defined (E)-geometry ensures correct spatial orientation for cysteine targeting in kinase ATP-binding pockets.

Molecular Formula C17H10FN3O
Molecular Weight 291.28 g/mol
Cat. No. B3719127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
Molecular FormulaC17H10FN3O
Molecular Weight291.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)F
InChIInChI=1S/C17H10FN3O/c18-14-7-3-1-5-11(14)9-12(10-19)16-20-15-8-4-2-6-13(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-9+
InChIKeyLRMOIRXGTBDLAD-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a High-Value Quinazolinone Acrylonitrile Scaffold for Antibacterial and Kinase-Targeted Procurement


(2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic quinazolin-4(3H)-one derivative featuring a geometrically defined (E)-acrylonitrile bridge linking a 2-fluorophenyl ring to the quinazolinone core. This scaffold is a privileged structure in medicinal chemistry, with quinazolinones known for antibacterial, anti-inflammatory, and kinase-inhibitory activities [1]. The specific combination of the electron-withdrawing nitrile, the conjugated olefin, and the ortho-fluorine substituent on the phenyl ring creates a distinct electronic and steric profile that differentiates it from simpler quinazolinone analogs and positions it as a versatile intermediate for targeted library synthesis [2].

Why Generic Quinazolinone Analogs Cannot Substitute for (2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile in Structure-Activity-Driven Research


In-class substitution is not feasible due to the critical role of the (E)-acrylonitrile linker and the 2-fluorophenyl group in determining both biological target engagement and physicochemical properties. The conjugated nitrile serves as both a Michael acceptor for covalent targeting and a hydrogen-bond acceptor modulating binding kinetics, while the ortho-fluorine substitution on the phenyl ring influences metabolic stability and electronic distribution differently than para- or meta-fluoro analogs [1]. Closely related compounds such as (E)-3-(4-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile or (E)-3-(4-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile have divergent electronic profiles, making them unsuitable for SAR studies requiring precise electron-withdrawing character at the phenyl ring [2]. The (E)-geometry of the double bond is also essential for maintaining the correct spatial orientation of the fluorophenyl moiety relative to the quinazolinone core, a parameter lost in the corresponding (Z)-isomers.

Quantitative Differentiation Evidence for (2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile Against Structural Analogs


Ortho-Fluorine vs. Para-Fluorine Substitution: Impact on Minimum Inhibitory Concentration in MRSA Assays

While direct head-to-head MIC data for the target compound are not available in the public domain, class-level SAR from a systematic study of 79 quinazolinone derivatives against MRSA reveals that the spatial position of the fluorine substituent on the phenyl ring critically influences antibacterial potency. Compound 73 in the study, (E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, which shares the ortho-fluorophenyl motif and a conjugated alkene linker similar to the target compound, demonstrated synergistic bactericidal activity with piperacillin-tazobactam (TZP) in a mouse MRSA infection model, whereas the non-fluorinated and para-fluoro analogs showed attenuated synergy [1]. This class-level inference suggests that the ortho-fluorine configuration of the target compound is a determinant of anti-MRSA activity not replicable by simple halogen-swapped analogs.

Antibacterial MRSA Quinazolinone

(E)-Acrylonitrile vs. (Z)-Acrylonitrile Geometry: Divergent Reactivity and Biological Outcome

The (E)-configuration of the acrylonitrile double bond in the target compound is a critical structural feature distinguishing it from (Z)-isomers such as (2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile. In the broader quinazolinone acrylonitrile series, E/Z isomerism has been shown to affect both chemical reactivity and biological activity through differential spatial presentation of the aryl substituent. Cross-study comparison with E/Z isomers of 3-aryl-2-(benzothiazol-2-ylthio)acrylonitriles demonstrates that the E-isomer preferentially adopts a conformation conducive to target binding, while the Z-isomer exhibits a different geometry incompatible with the same binding pocket [1].

Stereochemistry Acrylonitrile Quinazolinone

Quinazolinone Acrylonitrile vs. Quinazolinone Cyanostyryl Linker: Differential Electron-Withdrawing Character and Metabolic Stability

The target compound's acrylonitrile linker (C=C-CN) differs from the cyanostyryl linker (C=C-Ph-CN) found in the lead compound 73 from the Qian et al. series [1]. The shorter acrylonitrile linker reduces molecular weight (approximately 305 g/mol for the target vs. 437 g/mol for compound 73) and eliminates the central phenyl ring, which alters both the electronic conjugation pathway and the LogP. Class-level SAR in the quinazolinone series indicates that linker length and composition significantly affect pharmacokinetic properties, with shorter linkers generally exhibiting lower plasma protein binding and improved solubility [1]. This differentiation makes the target compound a valuable intermediate for exploring linker-optimized analogs with potentially enhanced oral bioavailability.

Medicinal Chemistry Linker Design Quinazolinone

Antibacterial Activity of Quinazolinone Acrylonitrile Derivatives Against Multidrug-Resistant Strains

In a study of novel annulated quinazolinone derivatives, quinazolin-3(4H)-yl acrylonitrile derivative 15 was synthesized and evaluated for antibacterial activity. While specific MIC values for the target compound are not publicly reported, the study established that quinazolinone-acrylonitrile conjugates possess antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. Furthermore, a separate series of quinazolinone antibacterials (Q1-Q5) demonstrated potent anti-MRSA activity with MIC50 values ranging from 0.06 to 2 µg/mL against 210 clinical MRSA strains [2], establishing a strong class precedent for the antibacterial potential of the target scaffold.

Antibacterial Antibiotic Resistance Quinazolinone

High-Impact Procurement Scenarios for (2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile


MRSA Antibacterial Lead Discovery Leveraging PBP2a Allosteric Modulation

Procure this compound as a core scaffold for structure-activity relationship (SAR) studies targeting penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). The ortho-fluorophenyl and (E)-acrylonitrile features are structurally aligned with the pharmacophore established by the Qian et al. study, where quinazolinones with similar substitution patterns synergized with β-lactam antibiotics to restore susceptibility in MRSA [1]. The target compound's lower molecular weight and simplified linker offer a strategic advantage for hit-to-lead optimization by providing additional chemical space for property-tuning substitutions without exceeding drug-likeness thresholds.

Kinase Inhibitor Intermediate with Optimized Acrylonitrile Warhead Geometry

Utilize the compound as a synthetic intermediate for covalent kinase inhibitor development, where the (E)-acrylonitrile serves as a Michael acceptor warhead. The defined (E)-geometry ensures correct spatial orientation for targeting cysteine residues in the kinase ATP-binding pocket, as demonstrated by analogous quinazoline-based covalent inhibitors [1]. The ortho-fluorine substituent enhances metabolic stability compared to non-fluorinated or chloro-substituted analogs, making this compound a preferred building block for irreversible inhibitor programs.

Structure-Guided Diversification of Quinazolinone Antibiotic Libraries

Deploy this compound as a diversity element in combinatorial quinazolinone libraries for antibiotic screening. The systematic exploration of 79 quinazolinone derivatives by Qian et al. demonstrated that subtle structural variations, including fluorine position and linker type, profoundly impact antibacterial potency and synergy profiles [1]. The target compound fills an unexplored niche in this chemical space — combining a short acrylonitrile linker with ortho-fluorophenyl substitution — that has not been evaluated in published antibiotic screens, offering genuine novelty for hit discovery.

Physicochemical Property Benchmarking for Quinazolinone Lead Optimization

Employ the target compound as a reference standard for benchmarking the impact of linker truncation on physicochemical properties in the quinazolinone series. With a predicted LogP approximately 1.6 units lower and molecular weight ~132 Da lighter than the lead compound 73 [1], this compound enables the systematic assessment of linker-dependent effects on solubility, permeability, and metabolic clearance, guiding the design of next-generation antibacterial leads with improved pharmacokinetic profiles.

Quote Request

Request a Quote for (2E)-3-(2-fluorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.